Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-
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Overview
Description
1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, which is further substituted with a 2-methyl-2-(5-methylfuran-2-yl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone typically involves multiple steps. One common approach is the cyclopropanation of an appropriate precursor, followed by functional group modifications. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(5-Methylfuran-2-yl)ethanone: Shares the furan ring structure but lacks the cyclopropyl and additional methyl groups.
2-Methylfuran: Contains the furan ring with a methyl group but lacks the ethanone and cyclopropyl moieties.
Uniqueness: 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone is unique due to its combination of a cyclopropyl group, an ethanone moiety, and a substituted furan ring
Properties
CAS No. |
90165-00-7 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[2-[2-methyl-2-(5-methylfuran-2-yl)propyl]cyclopropyl]ethanone |
InChI |
InChI=1S/C14H20O2/c1-9-5-6-13(16-9)14(3,4)8-11-7-12(11)10(2)15/h5-6,11-12H,7-8H2,1-4H3 |
InChI Key |
CYCUAJCRURBXIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC2CC2C(=O)C |
Origin of Product |
United States |
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